Mal-amido-PEG3-alcohol
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Overview
Description
Mal-amido-PEG3-alcohol: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest . This compound is widely used in the field of chemical biology and medicinal chemistry for its role in targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-amido-PEG3-alcohol typically involves the reaction of maleimide with a PEG3-alcohol derivative. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and may require the presence of a base like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Mal-amido-PEG3-alcohol primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups to form stable thioether linkages .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, bases like TEA, and solvents such as DCM or DMF.
Major Products: The major products formed from these reactions are thioether-linked conjugates, which are essential in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
Chemistry: Mal-amido-PEG3-alcohol is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .
Medicine: In medicinal chemistry, this compound is employed in the development of targeted therapies for diseases such as cancer. By degrading disease-causing proteins, it offers a novel approach to treatment .
Industry: In the pharmaceutical industry, this compound is used in the production of antibody-drug conjugates (ADCs) and other targeted therapies. Its ability to form stable linkages makes it valuable in drug development .
Mechanism of Action
Mal-amido-PEG3-alcohol exerts its effects by forming a stable thioether linkage with thiol-containing molecules. This linkage facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . The molecular targets include specific proteins involved in disease pathways, and the mechanism involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ubiquitin ligase .
Comparison with Similar Compounds
- Mal-PEG-alcohol
- Mal-PEG-amine
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-acid
Uniqueness: Mal-amido-PEG3-alcohol is unique due to its specific structure that allows for efficient and stable conjugation with thiol groups. This makes it particularly valuable in the synthesis of PROTACs, where precise and stable linkages are crucial .
Properties
Molecular Formula |
C13H20N2O6 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C13H20N2O6/c16-6-8-21-10-9-20-7-4-14-11(17)3-5-15-12(18)1-2-13(15)19/h1-2,16H,3-10H2,(H,14,17) |
InChI Key |
FSZYAZFIBYJBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCO |
Origin of Product |
United States |
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